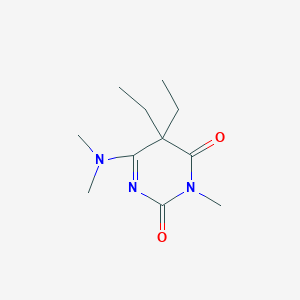
9-amino-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)
説明
9-amino-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt) is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as A-85380 and has been found to have a unique mechanism of action that makes it useful for studying certain physiological and biochemical effects.
作用機序
The mechanism of action of A-85380 involves its binding to the nAChR receptor, which leads to the activation of certain signaling pathways in the brain. This activation can result in changes in neurotransmitter release and synaptic plasticity, which can have a variety of effects on brain function.
Biochemical and Physiological Effects
A-85380 has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential for neuroprotection. These effects have been studied in animal models and in vitro experiments, and further research is needed to fully understand the potential applications of this compound.
実験室実験の利点と制限
One advantage of using A-85380 in lab experiments is its specificity for the nAChR receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors or signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on A-85380, including the study of its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.
科学的研究の応用
A-85380 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to bind to certain receptors in the brain, specifically the nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and mood regulation.
特性
IUPAC Name |
9-amino-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.C4H4O4/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11;5-3(6)1-2-4(7)8/h3-6,12,18H,7-8H2,1-2H3,(H2,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSNVMVPQNEOFK-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)N)O)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)N)O)C.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-amino-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B3825047.png)
![[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)](/img/structure/B3825049.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B3825051.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3825083.png)



![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
![3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)

![N-ethyl-8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3825126.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride](/img/structure/B3825133.png)